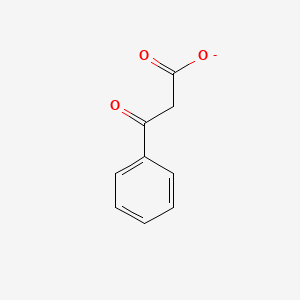

3-Oxo-3-phenylpropionate

Descripción

Historical Context in Organic Chemistry Research Pertaining to β-Keto Esters

The study of β-keto esters is deeply rooted in the foundational period of modern organic chemistry. A pivotal moment in this history was the discovery of the Claisen condensation in 1887 by German chemist Rainer Ludwig Claisen. wikipedia.orggeeksforgeeks.org This carbon-carbon bond-forming reaction, which involves the condensation of two esters or an ester with another carbonyl compound in the presence of a strong base, provided the first general and reliable method for synthesizing β-keto esters. geeksforgeeks.orgnumberanalytics.comwikipedia.org The reaction proceeds through the formation of a resonance-stabilized enolate anion, which then acts as a nucleophile. wikipedia.org

The significance of the Claisen condensation was quickly recognized, as it opened up access to a highly versatile class of molecules. numberanalytics.com These compounds are part of a broader category known as "active methylene (B1212753) compounds," which feature a CH₂ group flanked by two electron-withdrawing groups. slideshare.netshivajicollege.ac.in This structural motif imparts significant acidity to the methylene protons, making these compounds crucial for forming new carbon-carbon bonds. shivajicollege.ac.inscribd.com Early investigations by chemists like William Henry Perkin on related benzoylacetic acid derivatives in the 1880s further laid the groundwork for understanding the synthesis and reactivity of these structures. The development of chemistry around β-keto esters and malonates has since become a cornerstone of organic synthesis. nih.gov

Relevance of 3-Oxo-3-phenylpropionate as a Versatile Synthetic Intermediate

This compound and its corresponding esters, such as ethyl 3-oxo-3-phenylpropanoate (also known as ethyl benzoylacetate), are classic examples of β-keto esters. fiveable.menih.gov Their value in organic synthesis stems from the presence of multiple reactive sites, including an acidic α-hydrogen, a nucleophilic enolate form, and two electrophilic carbonyl carbons. fiveable.meresearchgate.net This dual functionality allows for a wide array of chemical transformations.

As versatile intermediates, these compounds are used to construct a variety of more complex molecules. smolecule.com The active methylene group can be readily alkylated or acylated, and the entire β-keto ester unit can be transformed through subsequent reactions like hydrolysis and decarboxylation to yield ketones or carboxylic acids. nih.govpressbooks.pub This sequence is a powerful tool in molecular construction. utexas.edu Furthermore, the 1,3-dicarbonyl structure is an ideal precursor for the synthesis of various heterocyclic systems. For example, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while other reagents can lead to the formation of pyridones and thiazoles. smolecule.com Its utility is highlighted by its role as a key intermediate in the industrial synthesis of pharmaceuticals, such as the drug Nintedanib. google.com

Table 1: Synthetic Applications of this compound Derivatives This table summarizes the use of this compound and its esters as starting materials for various classes of organic compounds.

| Target Compound Class | Reaction Type(s) | Notes | References |

| Substituted Ketones | Alkylation, Hydrolysis, Decarboxylation | The β-keto acid intermediate readily loses CO₂ upon heating. pressbooks.pub | utexas.edu, pressbooks.pub |

| Carboxylic Acids | Acid Hydrolysis | The ester is hydrolyzed to a β-keto acid, which can be further manipulated. | scribd.com |

| Heterocycles (e.g., Pyrazoles, Pyrimidines) | Condensation | Reaction with dinucleophilic reagents like hydrazine or formamide. researchgate.net | smolecule.com, researchgate.net |

| Pharmaceuticals (e.g., Nintedanib) | Nucleophilic Substitution, Cyclization | Used as a key building block in multi-step syntheses. | google.com |

| α-Halo-β-keto esters | Halogenation | Reaction with reagents like N-bromosuccinimide (NBS). | |

| Polyfunctional Compounds | Michael Addition | Acts as a nucleophile in conjugate additions to α,β-unsaturated systems. mdpi.com | mdpi.com |

Role of this compound in Advancing Mechanistic Organic Chemistry

Beyond their synthetic utility, this compound and related β-dicarbonyl compounds have been instrumental in advancing the understanding of fundamental concepts in mechanistic organic chemistry.

One of the most significant areas is the study of tautomerism . β-Keto esters exist as a dynamic equilibrium between their keto and enol forms. scribd.com This phenomenon, where a proton migrates with a corresponding shift of a double bond, was thoroughly investigated using these compounds, providing a classic textbook example of the concept. The isolation of both the keto and enol forms of ethyl acetoacetate (B1235776) by Knorr in 1911 was a landmark achievement that solidified the theory of tautomerism. scribd.com

The Claisen condensation itself has served as a model for studying reaction mechanisms involving enolates. wikipedia.org The steps of proton abstraction by a base to form a stabilized enolate, followed by nucleophilic acyl substitution at the second ester molecule, are fundamental patterns of reactivity taught in organic chemistry. geeksforgeeks.orgwikipedia.org

Furthermore, the decarboxylation of β-keto acids , which are readily formed by the hydrolysis of esters like 3-oxo-3-phenylpropanoate, has been a subject of extensive mechanistic investigation. acs.org It is understood to proceed through a six-membered cyclic transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. pressbooks.pubmasterorganicchemistry.com This concerted mechanism explains why decarboxylation is so facile for β-keto acids compared to other carboxylic acids. pressbooks.pub Comparative studies on the decarboxylation of β-keto acids and βγ-unsaturated acids have provided insights into the non-polar nature of the transition state for this reaction. rsc.org

Current Research Frontiers Involving this compound and Related Structures

Research involving this compound and its derivatives continues to evolve, with a focus on developing novel, more efficient, and selective synthetic methods. Modern organometallic catalysis and asymmetric synthesis have opened new avenues for the application of these classic building blocks.

A significant area of development is in palladium-catalyzed reactions . The treatment of allyl β-keto carboxylates with palladium catalysts can generate palladium enolates after a facile decarboxylation. nih.gov These reactive intermediates can then undergo a variety of transformations, such as reductive elimination to form α-allyl ketones or aldol-type reactions, expanding the synthetic utility of the parent β-keto ester. nih.gov

Asymmetric catalysis represents another major frontier. The development of chiral catalysts allows for the enantioselective transformation of this compound derivatives. For instance, asymmetric transfer hydrogenation using chiral rhodium complexes can produce chiral β-hydroxy esters with high enantioselectivity. rsc.org These chiral products are valuable intermediates in pharmaceutical synthesis. Additionally, alkylidene β-ketoesters, derived from β-keto esters, have recently gained attention as powerful electrophiles in enantioselective catalysis for cycloadditions and conjugate additions. acs.org

Other areas of active research include the development of novel fluorination reactions researchgate.netrsc.org, one-pot syntheses of complex heterocyclic structures researchgate.net, and new oxidation methods like α-hydroxylation. wiley.com These studies underscore the enduring relevance of this compound as a platform for chemical innovation.

Table 2: Selected Current Research Applications of this compound Derivatives This table highlights recent and advanced research areas where this compound and related compounds are being utilized.

| Research Area | Specific Application | Significance | References |

| Organometallic Catalysis | Palladium-catalyzed reactions of allyl β-keto carboxylates. | Generates versatile palladium enolate intermediates for C-C bond formation. nih.gov | nih.gov |

| Asymmetric Synthesis | Asymmetric transfer hydrogenation to form chiral β-hydroxy esters. | Provides access to enantiomerically enriched building blocks for pharmaceuticals. | rsc.org, |

| Fluorination Chemistry | α-fluorination using reagents like Selectfluor. | Introduces fluorine atoms to create compounds with potentially altered biological properties. rsc.org | researchgate.net, rsc.org |

| Reaction Monitoring | Mechanistic studies of reactions using in-line NMR spectroscopy. | Allows for real-time observation of intermediates and optimization of reaction conditions. rsc.org | rsc.org |

| Heterocycle Synthesis | One-pot synthesis of 6-arylpyrimidin-4-ols. | Develops efficient and atom-economical routes to valuable heterocyclic cores. researchgate.net | researchgate.net |

| Oxidation Chemistry | Zirconium-catalyzed α-hydroxylation of β-keto esters. | Introduces a hydroxyl group at the α-position stereoselectively. | wiley.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H7O3- |

|---|---|

Peso molecular |

163.15 g/mol |

Nombre IUPAC |

3-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)/p-1 |

Clave InChI |

HXUIDZOMTRMIOE-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)CC(=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 3 Oxo 3 Phenylpropionate and Its Ester Derivatives

Classical Condensation Reactions

Classical condensation reactions, such as the Claisen and Knoevenagel condensations, represent fundamental and widely used methods for the formation of carbon-carbon bonds in the synthesis of β-keto esters like 3-oxo-3-phenylpropionate.

Claisen Condensation and Related Approaches

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. geeksforgeeks.org This reaction is a cornerstone for the synthesis of β-keto esters.

Synthesis from Benzoyl Chloride and Malonic Acid Esters

A primary route to this compound and its esters is the Claisen condensation involving benzoyl chloride and malonic acid esters, such as diethyl malonate or dimethyl malonate. orgsyn.orgsmolecule.com The reaction typically proceeds in the presence of a base like sodium ethoxide or magnesium ethoxide. orgsyn.org The process involves the acylation of the malonic ester enolate with benzoyl chloride to form a benzoylmalonic ester intermediate. orgsyn.org Subsequent hydrolysis and decarboxylation of this intermediate yield the desired this compound ester.

For instance, diethyl benzoylmalonate can be prepared by reacting benzoyl chloride with the magnesium derivative of diethyl malonate. orgsyn.org Another approach involves the reaction of benzoyl chloride with a mixture of the malonic ester and a base like sodium methoxide (B1231860) or sodium. orgsyn.org A patent describes a method where m-chlorobenzoyl chloride reacts with oxethyl magnesium diethyl malonate, which is prepared from magnesium, absolute ethyl alcohol, and diethyl malonate. google.com This is followed by hydrolysis and decarboxylation to produce the final product. google.com

| Reactants | Base/Catalyst | Intermediate | Final Product | Reference |

| Benzoyl chloride, Diethyl malonate | Magnesium ethoxide | Diethyl benzoylmalonate | Ethyl 3-oxo-3-phenylpropanoate | orgsyn.org |

| m-Chlorobenzoyl chloride, Diethyl malonate, Ethanol (B145695) | Magnesium | Oxethyl magnesium diethyl malonate | m-Chloroacetophenone | google.com |

| 2,3-Dimethylbenzoyl chloride, Diethyl malonate | Triethanolamine, Magnesium chloride anhydrous | 2-(2,3-dimethyl phenyl) diester malonate | 1-(2,3-dimethyl phenyl)ethanone | google.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound derivatives. Factors such as the choice of base, solvent, and reaction temperature play a significant role. geeksforgeeks.org The use of a full equivalent of a non-nucleophilic base is often necessary to drive the equilibrium towards the product by deprotonating the resulting β-keto ester. libretexts.org

In the synthesis of diethyl benzoylmalonate, using the ethoxymagnesium derivative of diethyl malonate has been reported to give higher yields. orgsyn.org The reaction temperature is also a critical parameter; for example, maintaining the temperature between -5°C and 0°C during the addition of the ethoxymagnesium compound to the mixed anhydride (B1165640) of benzoic and carbonic acid is recommended. orgsyn.org The choice of solvent can also impact the reaction; for instance, a switch from ethanol to tetrahydrofuran (B95107) in a Claisen condensation significantly reduced the reaction time from 20 hours to 10 minutes and increased the yield. celonpharma.com

Knoevenagel Condensation Strategies

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction, typically involving an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base like an amine. orgsyn.orgrsc.org While not a direct route to this compound itself, it is a key reaction for producing related structures and can involve derivatives of this compound as reactants.

For example, ethyl 3-oxo-3-phenylpropanoate can be used as an active methylene compound in Knoevenagel condensations with salicylaldehyde (B1680747) derivatives to synthesize coumarin (B35378) derivatives. nih.govresearchgate.net In these reactions, a catalyst such as a deep eutectic solvent (DES) prepared from choline (B1196258) chloride and zinc chloride can be employed, acting as both the solvent and catalyst. nih.govresearchgate.net Proline has also been used as a catalyst for the Knoevenagel condensation in ethanol. nih.gov The reaction mechanism in some cases involves the in-situ formation of a double Schiff base from benzaldehyde (B42025) and ammonia, which then catalyzes the condensation with malonic acid. tandfonline.comresearchgate.net

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to classical chemical synthesis, particularly for producing chiral molecules. These approaches often utilize enzymes or whole microorganisms to catalyze specific reaction steps.

Asymmetric Bioreductions of β-Keto Esters

The asymmetric bioreduction of β-keto esters, such as ethyl benzoylacetate (a derivative of this compound), is a well-established method for producing optically active β-hydroxy esters. nih.govacs.orgresearchgate.net These chiral alcohols are valuable building blocks in the synthesis of many pharmaceuticals.

Baker's yeast (Saccharomyces cerevisiae) is a commonly used biocatalyst for the asymmetric reduction of ethyl benzoylacetate to (S)-ethyl 3-hydroxy-3-phenylpropionate (B1262273). nih.govresearchgate.net The efficiency and enantioselectivity of this bioreduction can be significantly influenced by the cultivation conditions of the yeast. nih.gov For instance, yeast grown in a yeast peptone dextrose (YPD) medium has shown higher reductive efficiency compared to yeast grown in a malt (B15192052) extract (ME) medium, allowing for a 25-fold increase in substrate concentration with high enantiomeric excess (97.5%) of the (S)-product. nih.gov This improvement is attributed to the upregulation of enzymes involved in cofactor regeneration and alcohol dehydrogenases. nih.gov

Genetic engineering of baker's yeast has also been explored to improve the stereoselectivity of β-keto ester reductions. acs.orgnih.gov By creating strains that either lack or overexpress specific reductase enzymes, it is possible to obtain specific stereoisomers of the corresponding β-hydroxy esters. acs.orgnih.gov Besides whole-cell systems, isolated enzymes, such as reductases from Saccharomyces cerevisiae, have been successfully used for the stereoselective reduction of β-keto esters. acs.orgresearchgate.net

| Biocatalyst | Substrate | Product | Key Findings | Reference |

| Saccharomyces cerevisiae LH1 | Ethyl benzoylacetate | (S)-ethyl 3-hydroxy-3-phenylpropionate | YPD growth medium enhanced reductive efficiency and substrate tolerance. | nih.gov |

| Genetically engineered Saccharomyces cerevisiae | β-keto esters | Stereoisomerically enriched β-hydroxy esters | Overexpression or knockout of specific reductases improved stereoselectivity. | acs.orgnih.gov |

| Isolated reductases from Saccharomyces cerevisiae | α-chloro-β-keto esters | Optically pure α-chloro-β-hydroxy ester diastereomers | Individual enzymes showed high stereoselectivities for producing specific diastereomers. | acs.orgresearchgate.net |

| Porcine pancreas lipase (B570770) (PPL) | (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | (S)-ethyl 3-hydroxy-3-phenylpropanoate | Enzymatic resolution of racemic mixture. | researchgate.net |

Microbial Transformation Systems (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae, commonly known as baker's yeast, is a versatile biocatalyst for the asymmetric reduction of ethyl this compound. kiche.or.kr This microbial transformation is utilized to produce optically active (S)-ethyl 3-hydroxy-3-phenylpropionate, a key intermediate in the synthesis of the antidepressant (S)-fluoxetine. kiche.or.kr The process relies on carbonyl reductase enzymes within the yeast cells, which can be categorized as R-reductase and S-reductase, leading to the formation of (R) and (S) enantiomers, respectively. kiche.or.kr

Research has shown that the enantiomeric excess (ee) of the (S)-product can be enhanced by pre-treating the yeast cells with heat, which selectively reduces the activity of the R-reductase. kiche.or.kr The addition of a co-substrate like glucose is crucial for the regeneration of the cofactor NADPH, which is essential for the reduction process. kiche.or.kr Studies have demonstrated that using 10% glucose can significantly increase the reaction conversion from 23.0% to 98.4%. kiche.or.kr In a typical fermentation at 30°C over 72 hours, Saccharomyces cerevisiae can reduce ethyl benzoylacetate to (S)-ethyl 3-hydroxy-3-phenylpropionate with an 80% yield and an 85% ee.

Interestingly, the catabolism of L-methionine in S. cerevisiae shares similarities with that of aromatic amino acids, utilizing 2-oxo-3-phenylpropanoate (B1228592) as an amino acceptor. oup.com This metabolic link underscores the complex enzymatic machinery within the yeast that can be harnessed for synthetic purposes. The enzymes Aro8p and Aro9p, which are aromatic amino transferases, are known to act on L-methionine with 2-oxo-3-phenylpropanoate as the amino acceptor. oup.com

| Parameter | Condition | Effect | Reference |

| Microorganism | Saccharomyces cerevisiae CGMCC No. 2266 | Asymmetric reduction of ethyl this compound | kiche.or.kr |

| Co-substrate | 10% Glucose | Increased conversion to 98.4% | kiche.or.kr |

| Product | (S)-ethyl 3-hydroxy-3-phenylpropionate | 80% yield, 85% ee | |

| Pre-treatment | Heat | Increased enantiomeric excess of (S)-product | kiche.or.kr |

Enzyme-Mediated Ester Transformations

Isolated enzymes, particularly lipases, are widely used for the transformation of esters. These enzymes can catalyze hydrolysis, aminolysis, and transesterification reactions with high selectivity. unipd.it Lipases, such as those from Candida antarctica (CALB), are effective in converting esters to amides through a process called aminolysis. unipd.itwhiterose.ac.uk

The aminolysis of ethyl this compound with benzylamine (B48309), catalyzed by CALB, has been reported. whiterose.ac.uk However, the reaction rate is dependent on the substrate structure. For instance, the aminolysis of ethyl 3-oxobutyrate with benzylamine reached an 89% yield in 18 hours, whereas the reaction with ethyl this compound required 93 hours to achieve a 73% yield. whiterose.ac.uk This highlights the influence of the phenyl group on the reaction kinetics.

Enzymes are also crucial in dynamic kinetic resolution processes, which are discussed in the following section.

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful technique to obtain a single enantiomer from a racemic mixture in theoretically 100% yield. nih.gov This is achieved by combining a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. thieme-connect.de

Ketoreductases are enzymes frequently employed in the DKR of β-keto esters. nih.gov For example, the DKR of racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate using a ketoreductase variant, ChKRED12 M191S, yielded the (2S,3S)-diol with greater than 99% ee. nih.gov Conversely, another variant, ChKRED12 Q151Y/M191L, produced the (2R,3R)-diol with over 99% ee, demonstrating the high stereoselectivity achievable through enzyme engineering. nih.gov

Lipases are also used in DKR. For instance, immobilized Pseudomonas fluorescens lipase has been used for the resolution of racemic 3-hydroxy-3-phenylpropanoic acid esters. Similarly, Candida antarctica lipase B (CAL-B) is used to resolve racemic ethyl 3-hydroxy-3-phenylpropionate through transesterification with vinyl acetate (B1210297), leaving the (S)-enantiomer unreacted with high enantiomeric excess.

Organometallic Catalysis in the Synthesis of this compound Derivatives

Organometallic catalysts play a significant role in modern organic synthesis, offering efficient routes to various compounds, including derivatives of this compound.

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl compounds. pku.edu.cnliv.ac.uk One novel approach involves a tandem migratory insertion of both carbon monoxide and a carbene. pku.edu.cn The reaction of iodobenzene (B50100) with methyl α-diazopropionate in the presence of a palladium catalyst and carbon monoxide yields methyl 2-methyl-3-oxo-3-phenylpropanoate. pku.edu.cn The proposed mechanism involves the formation of an acylpalladium intermediate, followed by migratory insertion of the acyl group into a palladium-carbene complex. pku.edu.cn

Another strategy is the oxidative carbonylation of aryl boronic acids. liv.ac.uk This method can be used to synthesize diaryl ketones, which are structurally related to this compound. The reaction of phenylboronic acid with carbon monoxide in the presence of a palladium catalyst and an oxidant produces benzophenone. liv.ac.uk

| Catalyst System | Reactants | Product | Yield | Reference |

| Palladium catalyst | Iodobenzene, Methyl α-diazopropionate, CO | Methyl 2-methyl-3-oxo-3-phenylpropanoate | Moderate | pku.edu.cn |

| Pd(PPh3)4, DPPP, AgNO3 | Phenylboronic acid, CO | Benzophenone | 87% | liv.ac.uk |

Copper-Catalyzed Amination of β-Keto Esters

Copper-catalyzed reactions provide an efficient method for the α-amination of β-keto esters. nih.govrsc.org This reaction introduces a nitrogen-containing functional group at the α-position of the β-keto ester, leading to the formation of α-amino-β-keto esters, which are valuable synthetic intermediates. researchgate.net

One approach utilizes N-hydroxycarbamates as the nitrogen source, merging aerobic oxidation and Lewis acid catalysis. nih.gov Another highly efficient method employs a chiral N,N'-dioxide/Cu(I) complex for the asymmetric α-amination of β-keto esters, yielding chiral α-amino dicarbonyl compounds in excellent yields and with high enantioselectivities. rsc.org

Green Chemistry and Sustainable Synthesis Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of water as a solvent is a key aspect of green chemistry. rsc.org The C-benzylation of ethyl 3-oxo-3-phenylpropanoate has been successfully carried out in water using cetyltrimethylammonium bromide (CTAB) as an inverse phase transfer catalyst. rsc.org

Furthermore, photoredox catalysis offers a sustainable approach for the synthesis of related compounds. For example, a photoredox-catalyzed radical addition/cyclization of arylalkynoates with α-bromoketones in aqueous media at room temperature has been developed for the synthesis of 3-acylmethylated coumarins. acs.org This method avoids the need for organic solvents and excess oxidants. acs.org

Solvent-Free and Aqueous Medium Syntheses

The development of solvent-free and aqueous-based synthetic routes aligns with the principles of green chemistry by minimizing or eliminating the use of hazardous organic solvents.

One notable solvent-free approach involves the lipase-catalyzed transesterification for the synthesis of β-keto esters. google.com This method employs mild conditions and avoids the use of bulk solvents. google.com Specifically, Candida antarctica lipase B (CALB) immobilized on a macroporous resin has been used as a catalyst. google.com This immobilized enzyme facilitates easy handling and recovery. google.com The reaction involves reacting alcohols with methyl or ethyl β-keto esters to yield the desired transesterified products in high yields (>90%). google.com This method is chemoselective for the acylation of aliphatic alcohols over phenols and can be used for the kinetic resolution of secondary alcohols to produce optically active β-keto esters. google.com

Another green approach utilizes silica-supported boric acid as a heterogeneous catalyst for the transesterification of β-keto methyl/ethyl esters with a variety of alcohols, including primary, secondary, allylic, benzylic, and chiral alcohols. rsc.org This solvent-free method provides excellent yields (87–95%) and high purity. rsc.org The catalyst is easily prepared, recyclable for up to five cycles without significant loss of activity, and the work-up procedure is simple. rsc.org

Transition metal complexes, such as ferrous ammonium (B1175870) sulfate (B86663) and ammonium nickel sulfate, have also been employed as catalysts for the transesterification of β-keto esters under solvent-free conditions, often in conjunction with microwave irradiation. ajgreenchem.com These reactions have been shown to be more efficient than conventional heating in toluene, with reduced reaction times and moderate yields. ajgreenchem.com

In aqueous systems, the asymmetric transfer hydrogenation (ATH) of ethyl 3-oxo-3-phenylpropanoate has been successfully demonstrated. rsc.org This reaction can be carried out in water using a chiral double-chain surfactant-type catalyst in combination with a metal precursor like [Cp*RhCl2]2. rsc.org Using sodium formate (B1220265) as the hydrogen source, high conversions and enantiomeric excesses have been achieved. rsc.org

The bromination of 1,3-diketones and β-keto esters has also been achieved under solvent-free conditions by trituration with N-bromosuccinimide (NBS) at room temperature, resulting in high yields of the monobrominated derivatives. scilit.com The work-up for this procedure is straightforward, requiring only water to remove the succinimide (B58015) byproduct. scilit.com

Interactive Data Table: Solvent-Free and Aqueous Syntheses of this compound and Derivatives

| Method | Catalyst | Reaction Conditions | Starting Materials | Product | Yield (%) | Reference |

| Lipase-catalyzed transesterification | Immobilized Candida antarctica lipase B (CALB) | Solvent-free, mild conditions | Methyl or ethyl β-keto esters, various alcohols | Transesterified β-keto esters | >90 | google.com |

| Heterogeneous catalysis | Silica-supported boric acid (SiO2–H3BO3) | Solvent-free | β-Keto methyl/ethyl esters, various alcohols | Transesterified β-keto esters | 87-95 | rsc.org |

| Transition metal catalysis | Ferrous ammonium sulfate or ammonium nickel sulfate | Solvent-free, microwave irradiation | β-Keto esters, aromatic and heteroaromatic alcohols | Transesterified β-keto esters | Moderate | ajgreenchem.com |

| Asymmetric transfer hydrogenation | Chiral surfactant-type catalyst with [Cp*RhCl2]2 | Aqueous medium, HCOONa as hydrogen source | Ethyl 3-oxo-3-phenylpropanoate | Chiral ethyl 3-hydroxy-3-phenylpropanoate | High | rsc.org |

| Bromination | N-Bromosuccinimide (NBS) | Solvent-free, room temperature trituration | 1,3-Diketones and β-keto esters | Monobrominated derivatives | High | scilit.com |

Microwave-Assisted and Photochemical Methods

Microwave-assisted synthesis and photochemical reactions represent modern techniques that can offer advantages in terms of reaction speed, efficiency, and selectivity.

Microwave irradiation has been effectively used to accelerate the Claisen condensation, a classic method for forming β-keto esters. acs.orgacs.org This technique can be performed under solvent-free conditions, promoting green chemistry principles. acs.org For instance, the microwave-assisted Claisen-Schmidt condensation of aldehydes with acetone (B3395972) can produce benzalacetones selectively and in short reaction times with good yields. d-nb.info The use of microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. niscpr.res.in For the synthesis of β-keto esters, microwave-assisted transesterification using transition metal catalysts has proven to be more efficient than traditional reflux and sonication methods. ajgreenchem.com

Photochemical methods provide a unique avenue for the synthesis of dicarbonyl compounds. A visible-light-mediated organocatalytic strategy has been developed for the enantioselective conjugate addition of acyl radicals to enals, leading to the formation of valuable 1,4-dicarbonyl compounds. nih.govwiley.com This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon visible light absorption. nih.govwiley.com A chiral amine catalyst then facilitates a stereoselective radical trap through iminium ion activation of the enal. nih.govwiley.com

Furthermore, the oxidative photochemical cyclization of ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives has been reported as a method for synthesizing benzo[a]carbazoles. globalauthorid.comresearchgate.net This type of reaction highlights the utility of photochemical approaches in constructing complex heterocyclic systems from β-keto ester precursors. The photochemical reaction of phenyliodonium (B1259483) ylides of β-dicarbonyl compounds with terminal alkynes has also been explored. acs.org

Interactive Data Table: Microwave-Assisted and Photochemical Syntheses

| Method | Key Features | Starting Materials | Product | Yield (%) | Reference |

| Microwave-assisted Claisen-Schmidt Condensation | Solvent-free, rapid reaction | Aldehydes, Acetone | Benzalacetones | Good | d-nb.info |

| Microwave-assisted Transesterification | Solvent-free, reduced reaction time | β-Keto esters, Alcohols | Transesterified β-keto esters | Moderate | ajgreenchem.com |

| Visible-light Organocatalytic Acyl Radical Addition | Enantioselective, mild conditions | Enals, 4-Acyl-1,4-dihydropyridines | 1,4-Dicarbonyl compounds | Not specified | nih.govwiley.com |

| Oxidative Photochemical Cyclization | Synthesis of complex heterocycles | Ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives | Benzo[a]carbazoles | Not specified | globalauthorid.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Oxo 3 Phenylpropionate and Its Derivatives

Keto-Enol Tautomerism and Its Influence on Reactivity

A defining characteristic of β-keto esters, including 3-oxo-3-phenylpropionate, is their existence as a dynamic equilibrium of keto and enol tautomers. masterorganicchemistry.com This tautomerism is not merely a structural curiosity but profoundly influences the molecule's reactivity, with each form presenting distinct sites for chemical attack. masterorganicchemistry.comcore.ac.uk The equilibrium can be influenced by various factors, most notably the solvent environment. masterorganicchemistry.comirb.hr

The position of the keto-enol equilibrium is highly sensitive to the polarity of the solvent. irb.hr Generally, nonpolar solvents tend to favor the enol form, whereas polar solvents shift the equilibrium toward the keto form. masterorganicchemistry.combiopchem.education This phenomenon is often attributed to the stabilization of the enol tautomer through the formation of an intramolecular hydrogen bond in less polar environments. masterorganicchemistry.comcore.ac.uk In contrast, polar solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms. irb.hr

Studies on analogous β-dicarbonyl compounds have demonstrated this solvent dependency. For instance, research on acetoacetic acid showed that the enol tautomer concentration ranges from less than 2% in the highly polar solvent D₂O to 49% in the nonpolar solvent CCl₄. masterorganicchemistry.com While the keto form is often considered more polar, some theoretical calculations and experiments suggest that for certain β-dicarbonyls, the enol tautomer can possess a higher dipole moment. biopchem.education The interplay of polarity, hydrogen bonding capabilities, and the thermodynamics of both the solute and solvent all contribute to the final equilibrium position. biopchem.education

Table 1: Solvent Effects on Keto-Enol Equilibrium of a Representative β-Dicarbonyl Compound (Acetoacetic Acid)

| Solvent | Polarity | % Enol Tautomer |

| D₂O (Deuterium Oxide) | High | < 2% |

| DMSO (Dimethyl Sulfoxide) | High | Varies |

| Acetone (B3395972) | Medium | Varies |

| CDCl₃ (Deuterated Chloroform) | Low | Varies |

| CCl₄ (Carbon Tetrachloride) | Low | 49% |

| Data derived from studies on analogous β-dicarbonyl systems. masterorganicchemistry.comirb.hr |

The two tautomeric forms of this compound exhibit different reactive properties. The keto form possesses two electrophilic carbonyl carbons, while the enol form contains a nucleophilic α-carbon. masterorganicchemistry.com The enolate, formed by the deprotonation of the α-carbon, is a resonance-stabilized and potent nucleophile, crucial for many of the compound's characteristic reactions. fiveable.me

The enol form is the reactive species in electrophilic substitution reactions at the α-carbon, such as halogenation. For example, the fluorination of ethyl this compound is proposed to proceed through the enol form reacting with an electrophilic fluorine source. nih.govdiscoveroakwoodchemical.com The enol or the corresponding enolate is also the key intermediate for alkylation and acylation reactions at the active methylene (B1212753) position. aklectures.com The ability of the compound to tautomerize is thus fundamental to its utility as a nucleophile in carbon-carbon bond-forming reactions. nih.gov

Electrophilic and Nucleophilic Transformations of the β-Keto Ester Moiety

The dual functionality of this compound allows it to undergo a wide array of both electrophilic and nucleophilic transformations. The carbonyl groups act as electrophilic sites, while the active methylene group, via its enol or enolate form, serves as a primary nucleophilic center. fiveable.memdpi.com

Both the ketone and ester carbonyl groups are electrophilic and susceptible to attack by nucleophiles. mdpi.com Theoretical studies on various β-keto esters suggest that the relative reactivity of these two carbonyls can be influenced by the substituents on the molecule. mdpi.com For some derivatives, the ester carbonyl is calculated to be more susceptible to nucleophilic attack, as seen in reactions like transesterification. mdpi.com In other cases, particularly with certain substitution patterns, the keto carbonyl may be the more electrophilic site. mdpi.com

Nucleophilic addition to the ketone carbonyl is a common reaction pathway. For instance, reduction with agents like sodium borohydride (B1222165) would selectively reduce the ketone to a secondary alcohol. evitachem.com The ester group can undergo nucleophilic acyl substitution, such as hydrolysis to the corresponding carboxylic acid or amidation with amines. tandfonline.com

The protons on the carbon situated between the two carbonyl groups (the active methylene group) are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyls and the resonance stabilization of the resulting conjugate base (the enolate). fiveable.me This acidity allows for easy deprotonation to form a potent nucleophile, which can then be functionalized through reactions with various electrophiles. aklectures.com

The enolate of this compound and its ester derivatives readily participates in alkylation and acylation reactions. These reactions are cornerstone strategies for carbon-carbon bond formation in organic synthesis. aklectures.com

Alkylation: Treatment with a suitable base, such as sodium ethoxide, generates the enolate, which can then be alkylated by reaction with an alkyl halide via an Sₙ2 mechanism. aklectures.com This process can be used to introduce one or two alkyl groups at the α-position. aklectures.com These alkylated β-keto esters are versatile intermediates that can be further transformed, for example, through hydrolysis and decarboxylation to yield more complex ketones. aklectures.comnih.gov

Acylation: Acylation of the active methylene group can be more complex. While direct acylation is possible, the formation of dianions is often employed for successful acylation to yield β,δ-diketo esters. cdnsciencepub.comresearchgate.net This involves using a strong base to remove a proton from the γ-position of the initial enolate. researchgate.net The resulting dianion can then be acylated at the terminal position. cdnsciencepub.com For example, the dianion of methyl acetoacetate (B1235776) has been successfully acylated with various esters to produce β,δ-diketo esters in good yields. cdnsciencepub.com The mechanism of acylation can also involve O-acylation of the enol form, followed by rearrangement, particularly when using reagents like acid chlorides in the presence of pyridine (B92270). acs.org

Functionalization of the Active Methylene Group

Halogenation Reactions (e.g., α-Bromination, α-Fluorination)

The α-position of this compound is activated by the two flanking carbonyl groups, making it susceptible to electrophilic halogenation. This reactivity is fundamental for introducing halogen atoms, which serve as versatile handles for subsequent synthetic transformations.

α-Bromination

The α-bromination of β-keto esters like this compound is a well-established transformation. Traditional methods often employ hazardous reagents like molecular bromine. However, modern approaches focus on milder and more selective reagents.

One effective method utilizes bromodimethylsulfonium bromide (BDMS), which allows for the regioselective α-monobromination of various β-keto esters under mild conditions (0–5 °C or room temperature) and without the need for an added base or catalyst. nih.govorganic-chemistry.orgacs.orgtcichemicals.com This protocol offers excellent yields and avoids the formation of dibrominated byproducts. organic-chemistry.org The general procedure involves adding BDMS to a solution of the β-keto ester in a solvent like dichloromethane. acs.orgtcichemicals.com

Another common reagent is N-bromosuccinimide (NBS). The α-halogenation of 3-oxo-3-phenylpropanoic acid has been achieved with NBS in the presence of potassium phosphate (B84403) in dichloromethane, yielding the α-bromo derivative in 77% yield under ambient conditions. For β-ketoesters in general, the reaction with NBS can be catalyzed by silica-supported sodium bicarbonate, providing an environmentally benign approach with high selectivity. tandfonline.com

α-Fluorination

The introduction of a fluorine atom at the α-position can significantly alter the chemical and biological properties of the molecule. Direct fluorination of the acidic α-hydrogen of this compound has been accomplished using various electrophilic fluorinating agents.

A noteworthy method involves the use of a hypervalent iodine compound, such as iodosylbenzene (PhIO), in combination with aqueous hydrogen fluoride (B91410) (HF). mdpi.comresearchgate.netdiscoveroakwoodchemical.com This system efficiently converts ethyl this compound into its corresponding 2-fluoro derivative in up to 98% yield. mdpi.comdiscoveroakwoodchemical.com The reaction is believed to proceed through an iodonium (B1229267) ylide intermediate, which then reacts with HF. mdpi.comdiscoveroakwoodchemical.com This approach can also be performed catalytically with respect to the iodoarene. mdpi.comdiscoveroakwoodchemical.com

Another reagent for this transformation is p-iodotoluene difluoride, which achieves selective monofluorination of β-ketoesters under neutral and mild conditions. arkat-usa.org Using this reagent, ethyl 2-fluoro-3-oxo-3-phenylpropionate was obtained in a 72% yield. arkat-usa.org

| Reaction Type | Substrate | Reagent(s) | Conditions | Product | Yield | Reference(s) |

| α-Bromination | 3-Oxo-3-phenylpropanoic acid | N-Bromosuccinimide (NBS), K₃PO₄ | CH₂Cl₂, 20°C, 24h | α-Bromo derivative | 77% | |

| α-Bromination | β-Keto esters (general) | Bromodimethylsulfonium bromide (BDMS) | CH₂Cl₂, 0-5°C or RT | α-Monobromo derivative | Excellent | nih.govorganic-chemistry.orgacs.org |

| α-Fluorination | Ethyl this compound | Iodosylbenzene (PhIO), aq. HF | - | Ethyl 2-fluoro-3-oxo-3-phenylpropionate | 98% | mdpi.comdiscoveroakwoodchemical.com |

| α-Fluorination | Ethyl this compound | p-Iodotoluene difluoride | - | Ethyl 2-fluoro-3-oxo-3-phenylpropionate | 72% | arkat-usa.org |

Reduction Pathways

The reduction of the ketone functionality in this compound derivatives is a key reaction for accessing chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. wiley.com

Achieving high levels of chemo- and stereoselectivity is crucial in the reduction of β-keto esters. Biocatalysis has emerged as a powerful tool for this purpose.

Ketoreductases (KREDs) are highly effective for the asymmetric reduction of β-keto esters. For instance, the reduction of ethyl 2-diazo-3-oxo-3-phenylpropanoate using a panel of KREDs can produce the corresponding (S)-hydroxy ester with excellent enantiomeric excess (up to 99% ee) and high conversion (up to 93%). mdpi.com

Whole-cell biocatalysts are also employed. Undifferentiated cells of white turnip have been used for the asymmetric reduction of ethyl this compound, producing ethyl (S)-3-hydroxy-3-phenylpropionate with 100% enantiomeric excess in a biphasic system. researchgate.net Similarly, actively fermenting baker's yeast (Saccharomyces cerevisiae) can reduce ethyl benzoylacetate to provide optically pure ethyl (S)-(-)-3-hydroxy-3-phenylpropionate. researchgate.net

Catalytic asymmetric hydrogenation is an economically feasible and efficient method for producing chiral β-hydroxy esters. While ruthenium-based catalysts like those containing the BINAP ligand are highly effective for β-alkyl β-ketoesters, the hydrogenation of β-aryl β-ketoesters often requires specifically tailored catalysts. wiley.comresearchgate.net

Iridium complexes bearing spiro pyridine-aminophosphine (SpiroPAP) ligands have demonstrated high efficiency in the asymmetric hydrogenation of ethyl 3-oxo-3-phenylpropanoate. wiley.com Under optimized conditions, these catalysts can achieve high yields (93–98%) and excellent enantioselectivities (95–99.8% ee) for a variety of β-aryl β-ketoesters. wiley.com

Rhodium(III) complexes have also been developed for the asymmetric transfer hydrogenation of related α-methoxy β-ketoesters through a dynamic kinetic resolution (DKR) process. bohrium.com A novel N-pentafluorophenylsulfonyl-DPEN-based tethered Rh(III) complex was found to be highly effective, affording the corresponding syn α-methoxy β-hydroxyesters with high diastereoselectivity and excellent enantioselectivity in both organic solvents and water. bohrium.com

| Reduction Type | Substrate | Catalyst/Biocatalyst | Product | Selectivity | Reference(s) |

| Asymmetric Bioreduction | Ethyl this compound | White turnip cells | Ethyl (S)-3-hydroxy-3-phenylpropionate | 100% ee | researchgate.net |

| Asymmetric Bioreduction | Ethyl 2-diazo-3-oxo-3-phenylpropanoate | KRED-P1-B02 | Ethyl (S)-2-diazo-3-hydroxy-3-phenylpropanoate | 98% ee | mdpi.com |

| Asymmetric Hydrogenation | Ethyl 3-oxo-3-phenylpropanoate | Ir/(R)-SpiroPAP complex | Ethyl (S)-3-hydroxy-3-phenylpropionate | 98.4% ee | wiley.com |

| Asymmetric Transfer Hydrogenation | Methyl 2-methoxy-3-oxo-3-phenylpropanoate | Tethered Rh(III) complex | syn Methyl 2-methoxy-3-hydroxy-3-phenylpropanoate | >99% ee, 99:1 dr | bohrium.com |

Oxidative Transformations and Rearrangement Reactions

Beyond reduction, this compound can undergo various oxidative transformations. These reactions can lead to C-C bond cleavage or the formation of new heterocyclic structures.

A copper-promoted tandem reaction of ethyl 3-oxo-3-phenylpropanoate with tertiary amines has been developed to synthesize 2,3-dihydrofuran (B140613) derivatives. rsc.org In this process, which uses an oxidant like di-tert-butyl peroxide (DTBP), the tertiary amine serves as both a methylene source and a base. rsc.org This method provides a direct route to functionalized heterocycles. rsc.org

Oxidative cleavage of the Cα-Cβ bond in β-keto esters can be achieved using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃). lookchem.com This reaction converts methyl 3-oxo-3-phenylpropanoate into methyl 2-oxo-2-phenylacetate in 98% yield. lookchem.com

Furthermore, a metal-free oxidative coupling reaction between ethyl 3-oxo-3-phenylpropanoate and benzyl (B1604629) sulfides has been reported. acs.org Using o-chloranil as an oxidant, a Pummerer-type reaction occurs, initiated by C-H bond oxidation, to form α-(benzylthio) substituted products in high yield. acs.org

Carbon-Carbon Bond Forming Reactions

The enolate of this compound is a soft nucleophile, making it an excellent donor in carbon-carbon bond-forming reactions, particularly in conjugate additions.

This compound and its derivatives are classic Michael donors. The reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones serves as a prime example. mdpi.comnih.gov In the presence of a base like sodium methoxide (B1231860), the enolate of 3-oxo-3-phenylpropanenitrile adds regioselectively to the double bond of the enynone system. mdpi.comnih.govresearchgate.net This reaction produces polyfunctional δ-diketones in good yields (53-98%) as a mixture of diastereomers. mdpi.comnih.gov These adducts are valuable precursors for synthesizing heterocycles such as 1,2-diazepines. mdpi.comnih.gov

The efficiency of Michael additions involving β-ketoesters can be enhanced by specific catalytic systems. A cooperative dual catalyst system composed of 4-dimethylaminopyridine (B28879) (DMAP) and a thiourea (B124793) derivative has been shown to promote the Michael addition of β-ketoesters to α,β-unsaturated ketones, especially under high-pressure conditions (0.8 GPa). clockss.org This approach enhances the nucleophilicity of the β-ketoester through hydrogen bonding, allowing the formation of sterically congested 1,5-dicarbonyl adducts in high yields. clockss.org

Aldol (B89426) Condensation Reactions

The active methylene group of this compound and its esters allows for the formation of enolates, which can participate in aldol-type reactions. The keto functionality can also act as an electrophile in these condensations. vulcanchem.com

Research into the decarboxylative aldol reaction of potassium 2,2-difluoro-3-oxo-3-phenylpropanoate with various aldehydes has shown that this derivative is an effective substrate, providing the desired difluoro-aldol products in good to excellent yields. researchgate.net Aromatic aldehydes, in particular, were found to be suitable reaction partners. researchgate.net In a control experiment under the same optimized conditions, the non-fluorinated parent compound, 3-oxo-3-phenylpropanoic acid, yielded only trace amounts of the corresponding aldol product. researchgate.net Instead, the primary product was acetophenone (B1666503), resulting from a simple decarboxylation. researchgate.net This suggests that the presence of the two fluorine atoms on the α-carbon is crucial for facilitating the desired decarboxylative aldol pathway over simple decarboxylation.

The reaction of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate with benzaldehyde (B42025), triggered by NaCl in DMSO with water, has also been investigated as a route to aldol products, though initial yields were low without further optimization. clockss.org

Reactions with Diazo Compounds (e.g., Rh(III)-Catalyzed Insertion)

Esters of this compound are common precursors for α-diazo-β-keto esters, such as ethyl 2-diazo-3-oxo-3-phenylpropanoate. These diazo compounds are highly versatile reagents in metal-catalyzed reactions, particularly for C-H activation and annulation. semanticscholar.orgcu.edu.eg

Rhodium(III) catalysis has been effectively used to facilitate the insertion of carbenoids, generated from diazo compounds like ethyl 2-diazo-3-oxo-3-phenylpropanoate, into C-H bonds. semanticscholar.orgcu.edu.eg A notable example is the reaction between N-arylureas and α-diazo β-keto esters, which proceeds via a carbenoid insertion C-H activation/cyclization cascade to produce 2,3-difunctionalized indoles with good to excellent yields and high regioselectivity. cu.edu.eg

Another significant application is the Rh(III)-catalyzed reaction of 2-aryl-3-cyanopyridines with ethyl 2-diazo-3-oxo-3-phenylpropanoate. semanticscholar.org This transformation involves a double C(sp²)–H bond carbenoid insertion and subsequent annulation to form complex naphthoquinolizinone structures. semanticscholar.org The reaction proceeds efficiently with a variety of functional groups on the phenyl ring of the diazo compound. semanticscholar.org Similarly, Rh-catalyzed insertion reactions have been used to couple methyl 2-diazo-3-oxo-3-phenylpropanoate with aminoalkynes like N-(but-3-yn-1-yl)aniline. Current time information in Bangalore, IN.

Beyond rhodium, these diazo compounds also undergo thermal cascade reactions. For instance, heating methyl or ethyl 2-diazo-3-oxo-3-phenylpropanoate with 2-methoxypropene (B42093) results in γ,δ-unsaturated β-ketoesters in good yields. nih.govresearchgate.net

| Diazo Compound | Reaction Partner | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | 2-Phenylnicotinonitrile | [RhCp*Cl2]2, AgOAc, CH3CN, 80 °C | Naphthoquinolizinone | 6-90% | semanticscholar.org |

| Methyl 2-diazo-3-oxo-3-phenylpropanoate | N-(but-3-yn-1-yl)aniline | Rh2(esp)2, DCM | Substituted propanoate | 96% | Current time information in Bangalore, IN. |

| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | 2-Methoxypropene | p-xylene, reflux, 12 h | γ,δ-Unsaturated β-ketoester | 72% | nih.govresearchgate.net |

| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | N-Arylureas | Rh(III) catalyst | 2,3-Difunctionalized indole | Good to excellent | cu.edu.eg |

Heterocycle Formation via Cyclocondensation Reactions

This compound esters are cornerstone reagents for synthesizing a diverse range of heterocyclic compounds through cyclocondensation reactions, where the 1,3-dicarbonyl moiety reacts with various binucleophiles.

Synthesis of Pyrazolones and Isoxazoles

Pyrazolones: The reaction of ethyl 3-oxo-3-phenylpropanoate with aryl hydrazines is a classical and efficient method for preparing 3-phenyl-pyrazolones. scirp.orgraco.cat For example, the condensation with phenylhydrazine (B124118) yields 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. raco.cat This reaction is typically carried out by heating the reactants in a suitable solvent like toluene. scirp.org The initial condensation is often followed by N-alkylation to produce a variety of N-substituted pyrazolones. scirp.org

Isoxazoles: 3,4-Disubstituted isoxazol-5(4H)-ones can be synthesized via a one-pot, three-component reaction involving an aryl aldehyde, hydroxylamine (B1172632) hydrochloride, and ethyl 3-oxo-3-phenylpropanoate. This cyclocondensation proceeds smoothly in water, often promoted by catalysts like glycine, sodium oxalate, or boric acid, offering a green and efficient synthetic route. Ethyl this compound is also listed as a key starting material for producing 3-phenyl-4-(phenylmethylene)-5(4H)-isoxazolone.

Formation of Pyridones, Thiazoles, and Pyrimidines

Pyridones: Esters of 3-oxo-3-phenylpropanoic acid are valuable precursors for pyridone synthesis. For instance, the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate with 2-hydroxypyridine (B17775) in the presence of potassium carbonate yields ethyl 3-oxo-2-(2-oxo-1,2-dihydropyridin-1-yl)-3-phenylpropanoate.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis can be adapted for use with this compound esters. A one-pot electrochemical method allows for the synthesis of 2-aminothiazoles from the reaction of ethyl 3-oxo-3-phenylpropanoate and thiourea, mediated by ammonium (B1175870) iodide. This method provides the corresponding 2-aminothiazole (B372263) derivative in a 52% yield. Alternatively, chemical bromination of methyl 3-oxo-3-phenylpropanoate to give methyl 2-bromo-3-oxo-3-phenylpropanoate, followed by reaction with thiourea, yields methyl 2-amino-4-phenylthiazole-5-carboxylate.

Pyrimidines: Fused pyrimidine (B1678525) systems, particularly pyrazolo[1,5-a]pyrimidines, are readily accessible from this compound. The reaction of 5-aminopyrazoles with ethyl 3-oxo-3-phenylpropanoate leads to the formation of these bicyclic heterocycles. For example, treating 5-amino-3-anilino-1H-pyrazole-4-carbonitrile or other substituted 5-aminopyrazoles with ethyl 3-oxo-3-phenylpropanoate results in the corresponding 5-phenyl-substituted pyrazolo[1,5-a]pyrimidin-7-one derivatives. Another route involves an aza-Wittig reaction between an iminophosphorane derived from a 5-aminopyrazole and ethyl 3-oxo-3-phenylpropanoate, which also yields the pyrazolo[1,5-a]pyrimidine (B1248293) core.

| Starting Ester | Reagents | Product Class | Yield | Reference |

|---|---|---|---|---|

| Ethyl 3-oxo-3-phenylpropanoate | Phenylhydrazine | Pyrazolone | Not specified | raco.cat |

| Ethyl 3-oxo-3-phenylpropanoate | Aryl aldehyde, Hydroxylamine HCl, Glycine | Isoxazol-5(4H)-one | Reasonable yields | |

| Ethyl 2-bromo-3-oxo-3-phenylpropanoate | 2-Hydroxypyridine, K2CO3 | Pyridone derivative | Not specified | |

| Ethyl 3-oxo-3-phenylpropanoate | Thiourea, NH4I (electrochemical) | 2-Aminothiazole | 52% | |

| Ethyl 3-oxo-3-phenylpropanoate | 5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidine | Not specified |

Cyclizations Leading to Fused Ring Systems (e.g., Naphthoquinolizinones)

The reactivity of this compound derivatives extends to the formation of complex, fused polycyclic systems. A prime example is the synthesis of naphthoquinolizinones through a rhodium(III)-catalyzed annulation reaction. semanticscholar.org

This transformation involves the reaction of a 2-aryl-3-cyanopyridine with ethyl 2-diazo-3-oxo-3-phenylpropanoate. semanticscholar.org The reaction is initiated by the rhodium catalyst, which facilitates a double carbenoid insertion into C(sp²)–H bonds, followed by an annulation cascade to construct the fused ring system. The reaction is sensitive to additives, with silver acetate (B1210297) (AgOAc) being a particularly effective choice to promote the formation of the desired naphthoquinolizinone products. semanticscholar.org The electronic nature of substituents on both the 2-phenyl ring of the pyridine and the phenyl ring of the diazo compound influences the reaction yields, with electron-withdrawing groups generally leading to higher yields. semanticscholar.org

| 2-Aryl-3-cyanopyridine Substrate | Diazo Carbonyl Substrate | Yield | Reference |

|---|---|---|---|

| 2-Phenylnicotinonitrile | Ethyl 2-diazo-3-oxo-3-phenylpropanoate | 78% | semanticscholar.org |

| 2-(p-Tolyl)nicotinonitrile | Ethyl 2-diazo-3-oxo-3-phenylpropanoate | 75% | semanticscholar.org |

| 2-(4-Chlorophenyl)nicotinonitrile | Ethyl 2-diazo-3-oxo-3-phenylpropanoate | 85% | semanticscholar.org |

| 2-Phenylnicotinonitrile | Ethyl 2-diazo-3-oxo-3-(p-tolyl)propanoate | 78% | semanticscholar.org |

| 2-Phenylnicotinonitrile | Ethyl 2-diazo-3-oxo-3-(thiophen-2-yl)propanoate | 56% | semanticscholar.org |

Synthesis of Triazinothiadiazines

The synthesis of triazinothiadiazines directly from this compound was not found in the surveyed literature. The provided citation for this topic describes the synthesis of 2-aminothiazoles. However, the versatility of this compound as a building block is demonstrated in the synthesis of other fused triazine heterocycles. For instance, pyrazolo[1,5-b]triazine derivatives can be synthesized via the reaction of a 5-(triphenylphosphoranylideneamino)-1H-pyrazole derivative with carbonyl compounds, which can be derived from 3-oxo-3-phenylpropanoate precursors. Additionally, complex systems like pyrido[2',3':3,4]-pyrazolo[5,1-c]triazines have been synthesized from intermediates derived from the reaction of a diazotized pyrazole (B372694) with ethyl 3-oxo-3-phenylpropanoate.

Reactions Involving Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective methods for a range of functionalizations. Ethyl 3-oxo-3-phenylpropanoate, a common derivative of this compound, serves as a key substrate in these transformations, particularly for fluorination and acetoxylation at the C-2 position.

Research has demonstrated the efficacy of iodosylbenzene (PhIO) in mediating the fluorination of ethyl this compound. mdpi.com In a reaction utilizing a significant excess of 55% aqueous hydrogen fluoride (HF), iodosylbenzene proved to be a superior hypervalent iodine compound, leading to the formation of ethyl 2-fluoro-3-oxo-3-phenylpropionate in a high yield of 98%. mdpi.com The proposed mechanism for this "electrophilic" fluorination suggests the in situ generation of (difluoroiodo)benzene from the reaction between iodosylbenzene and HF. mdpi.comresearchgate.net This species then reacts with the enol form of the β-keto ester to form an intermediate, which subsequently undergoes nucleophilic substitution by a fluoride ion to yield the fluorinated product and iodobenzene (B50100). mdpi.comresearchgate.net

Further studies have explored the use of other hypervalent iodine(III) reagents. The reaction of iodonium ylides, which can be prepared from ethyl 3-oxo-3-phenylpropanoate (also known as ethyl benzoylacetate) and (diacetoxyiodo)benzene (B116549) (DIB), with hydrogen fluoride reagents like triethylamine (B128534) tris(hydrogen fluoride) (TEA·3HF) also yields the corresponding 2-fluorinated product. mdpi.com The mechanism is thought to proceed through C-protonation of the ylide, creating a C-I bond that is then displaced by a fluoride ion. mdpi.com

In addition to fluorination, hypervalent iodine reagents can facilitate other functionalizations. The use of (diacetoxyiodo)benzene (DIB) has been shown to produce ethyl 2-acetoxy-3-oxo-3-phenylpropanoate, albeit in moderate yields. beilstein-journals.org A plausible mechanism involves the initial attack of the enol on the iodine(III) center of DIB, followed by bond cleavage and nucleophilic attack by an acetate ion to deliver the final product. beilstein-journals.org

The reaction outcomes can be highly dependent on the specific reagent and conditions used. For instance, the reaction between ethyl 3-oxo-3-phenylpropanoate and a cyclic fluoroiodane reagent in the presence of potassium fluoride as a base leads to the isolation of a stable iodonium ylide. rsc.org However, when an acidic fluoride source like TREAT-HF is used instead of a base, the reaction proceeds to form ethyl 2-fluoro-3-oxo-3-phenylpropanoate. This provides strong evidence for the role of an iodonium intermediate, which can either be deprotonated to form a ylide or undergo substitution to give the fluorinated product. rsc.org

| Reactant | Hypervalent Iodine Reagent | Other Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl this compound | Iodosylbenzene (PhIO) | 55% aq. HF (10 equiv.) | Ethyl 2-fluoro-3-oxo-3-phenylpropionate | 98% | mdpi.com |

| Ethyl this compound | (Diacetoxyiodo)benzene (DIB) | DCE, rt | Ethyl 2-acetoxy-3-oxo-3-phenylpropanoate | Moderate | beilstein-journals.org |

| Iodonium ylide of ethyl benzoylacetate | - | TEA·3HF | Ethyl 2-fluoro-3-oxo-3-phenylpropionate | 34% | mdpi.com |

| Ethyl 3-oxo-3-phenylpropanoate | Fluoroiodane | Potassium fluoride (base) | Iodonium ylide | 84% | rsc.org |

| Ethyl 3-oxo-3-phenylpropanoate | Fluoroiodane | TREAT-HF (acid) | Ethyl 2-fluoro-3-oxo-3-phenylpropionate | - | rsc.org |

Reaction Kinetics and Mechanistic Studies (e.g., Transition State Analysis)

The kinetics and mechanisms of reactions involving this compound and its derivatives have been investigated to understand and optimize their transformations. These studies often focus on reaction rates, the influence of catalysts, and the nature of intermediates and transition states.

One area of study is the dynamic kinetic resolution (DKR) of α-keto esters. While not focused on this compound itself, studies on related β-aryl α-keto esters provide mechanistic insights applicable to this class of compounds. For instance, the DKR of β-aryl α-keto esters via asymmetric transfer hydrogenation has been achieved using ruthenium catalysts. unc.edu This process relies on the configurational lability of the starting material, allowing for the interconversion of enantiomers through an achiral enol intermediate, a characteristic shared by derivatives of this compound. unc.edu Such transformations can establish multiple contiguous stereocenters with high diastereoselectivity. unc.edu

Kinetic investigations have also been performed on the biocatalytic reduction of ethyl this compound. A study using Saccharomyces cerevisiae established a kinetic model for the asymmetric reduction to (S)-3-hydroxy-3-phenylpropionate. kiche.or.kr The reduction process was found to conform to sequence mechanisms, and the model parameters were determined. kiche.or.kr This work highlights how detailed kinetic experimentation can be used to model and enhance biotransformation processes. kiche.or.kr

| Parameter | Value | Unit |

|---|---|---|

| vm (maximum reaction velocity) | 5.0×10−4 | mol·L−1·h−1 |

| k1 | 1.5×10−6 | mol·L−1·h−1 |

| k2 | 3.0×10−3 | mol·L−1·h−1 |

Mechanistic studies on the hydrolysis of related keto esters have been conducted to elucidate the reaction pathway. asianpubs.org By maintaining pseudo-first-order conditions, the reaction was shown to be first order with respect to the substrate. The determination of rate constants at different temperatures allows for the calculation of the energy of activation, providing deeper insight into the reaction's transition state. asianpubs.org

Furthermore, electrochemical methods like cyclic voltammetry have been employed to probe the mechanism of reactions involving ethyl 3-oxo-3-phenylpropanoate. In one study, cyclic voltammetry showed that ethyl 3-oxo-3-phenylpropanoate has a higher oxidation potential than cyclohexane, suggesting that in a competitive reaction, the latter would be oxidized first. nih.gov Such experiments are crucial for understanding the sequence of events in complex, multi-component catalytic cycles. nih.gov

Applications in Advanced Organic Synthesis

Role as a Chiral Auxiliary and Building Block in Asymmetric Synthesis

In asymmetric synthesis, where the selective production of a single stereoisomer is paramount, 3-oxo-3-phenylpropionate and its derivatives serve as crucial starting materials and intermediates. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. wikipedia.org

Enantioselective transformations involving this compound are well-documented, particularly in the synthesis of chiral alcohols, which are valuable precursors for many pharmaceuticals. The asymmetric reduction of the ketone in ethyl 3-oxo-3-phenylpropanoate is a key strategy. This can be achieved with high enantioselectivity using various catalytic systems, including enzymes and metal complexes.

Biocatalytic methods are particularly effective. The use of microorganisms such as Saccharomyces cerevisiae, Geotrichum candidum, and undifferentiated white turnip cells can produce ethyl (S)-3-hydroxy-3-phenylpropionate in high yield and with excellent enantiomeric excess (ee), sometimes approaching 100%. kiche.or.krresearchgate.netacs.org This specific chiral alcohol is a critical intermediate in the synthesis of the antidepressant (S)-fluoxetine. kiche.or.kr Isolated ketoreductase (KRED) enzymes have also been employed for the bioreduction of derivatives like ethyl 2-diazo-3-oxo-3-phenylpropanoate, yielding chiral α-diazo-β-hydroxy esters. mdpi.com

Metal-catalyzed reactions also provide a powerful route. For instance, ruthenium(II) complexes have been shown to effectively catalyze the asymmetric transfer hydrogenation of ethyl 3-oxo-3-phenylpropanoate. researchgate.net Furthermore, copper-catalyzed asymmetric [3+2] cycloaddition reactions between β-ketoesters, including methyl 3-oxo-3-phenylpropanoate, and propargylic esters have been developed to produce highly functionalized chiral dihydrofurans with good to high enantioselectivities. dicp.ac.cn

| Transformation | Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | Ethyl 3-oxo-3-phenylpropanoate | Saccharomyces cerevisiae | (S)-3-hydroxy-3-phenylpropionate | >99.5% | kiche.or.kr |

| Asymmetric Reduction | Ethyl 3-oxo-3-phenylpropanoate | White Turnip Cells | (S)-3-hydroxy-3-phenylpropionate | 100% | researchgate.net |

| Asymmetric [3+2] Cycloaddition | Methyl 3-oxo-3-phenylpropanoate | Cu(OTf)₂ / Chiral P,N,N Ligand | 2,3-Dihydrofuran (B140613) derivative | Good to high | dicp.ac.cn |

| Asymmetric Transfer Hydrogenation | Ethyl 3-oxo-3-phenylpropanoate | Ruthenium(II) complex | Chiral alcohol | Not specified | researchgate.net |

| Bioreduction | Ethyl 2-diazo-3-oxo-3-phenylpropanoate | KRED-P2-D11 | (S)-ethyl 2-diazo-3-hydroxy-3-phenylpropanoate | 97% | mdpi.com |

This compound derivatives are effective nucleophiles in diastereoselective reactions, enabling the controlled formation of multiple stereocenters. A notable example is the copper-catalyzed enantio- and diastereoselective diarylmethylation of 1,3-dicarbonyl compounds, including various ethyl 3-oxo-3-phenylpropanoate derivatives. rsc.org These reactions have been shown to produce the target products with good yields and excellent stereoselectivities (both dr and ee). rsc.org

Another significant diastereoselective transformation is the Michael addition. The reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones, in the presence of a base, regioselectively yields polyfunctional δ-diketones. nih.govmdpi.com These products are formed as a mixture of two diastereomers, typically in a ratio of 2.5:1. mdpi.com The synthetic utility of these transformations is further enhanced by subsequent reactions; for example, the exocyclic double bond of dihydrofurans formed via asymmetric cycloaddition can be hydrogenated in a highly diastereoselective manner to yield specific cis-2,3-dihydrofuran derivatives. dicp.ac.cn

| Reaction Type | Substrate | Reactant | Product | Diastereomeric Ratio (dr) | Reference |

| Michael Addition | 3-Oxo-3-phenylpropanenitrile | 1,5-Diarylpent-2-en-4-yn-1-ones | Polyfunctional δ-diketones | 2.5:1 | mdpi.com |

| Diarylmethylation | Ethyl 3-oxo-3-phenylpropanoate derivatives | p-Quinone methide | Diarylmethylated products | Good | rsc.org |

| Hydrogenation | 2-Methylene-2,3-dihydrofuran | H₂ | cis-2,3-Dihydrofuran | High | dicp.ac.cn |

Precursor for the Construction of Complex Molecular Scaffolds

The reactive nature of this compound makes it an ideal precursor for synthesizing a wide range of complex molecules, from diverse heterocyclic systems to polyfunctional acyclic structures.

Methyl 3-oxo-3-phenylpropanoate is a versatile building block for the synthesis of numerous heterocyclic compounds. smolecule.com Its structure allows it to participate in condensation reactions with various binucleophiles to form rings. It is a known precursor for heterocycles such as pyrazoles, pyridones, and thiazoles, which are core structures in many pharmaceutical and agrochemical compounds. smolecule.com Furthermore, the polyfunctional δ-diketones derived from the Michael addition of 3-oxo-3-phenylpropanenitrile can undergo subsequent heterocyclization. nih.govmdpi.com For example, reaction with hydrazine (B178648) leads to the formation of substituted 5,6-dihydro-4H-1,2-diazepines. nih.govmdpi.com

The inherent functionality of this compound allows for its elaboration into molecules containing multiple functional groups. Its active methylene (B1212753) group can be readily functionalized. For example, fluorination of ethyl this compound with a hypervalent iodine compound and hydrogen fluoride (B91410) yields ethyl 2-fluoro-3-oxo-3-phenylpropionate, introducing a fluorine atom alpha to the ketone. semanticscholar.orgmdpi.com Such fluorinated compounds are valuable in medicinal and materials chemistry. mdpi.com

Additionally, the compound serves as a nucleophile in Michael addition reactions to form polyfunctional δ-diketones, which possess ketone, nitrile, and alkyne or aryl functionalities within the same molecule. mdpi.com Aldol (B89426) condensation reactions can also be employed to generate β-hydroxycarbonyl functionalities, which are prevalent motifs in a variety of natural products. smolecule.com

The chiral intermediates and complex scaffolds derived from this compound are instrumental in the total synthesis of larger, more complex molecules, particularly pharmaceuticals. As previously noted, the enantiomerically pure (S)-3-hydroxy-3-phenylpropionate, obtained from the asymmetric reduction of its parent keto-ester, is a well-established precursor for the synthesis of antidepressants like (S)-fluoxetine, tomoxetine, and nisoxetine. kiche.or.krresearchgate.net The ability to access such chiral building blocks efficiently is a cornerstone of modern pharmaceutical manufacturing. acs.org The varied polyfunctional molecules and heterocyclic frameworks that can be constructed from this compound also position it as a valuable starting point for the synthesis of diverse and complex molecular targets. mdpi.comsmolecule.com

Development of Novel Synthetic Methodologies Employing this compound

The unique structural features of this compound, particularly its reactive β-dicarbonyl moiety, make it a versatile building block in modern organic synthesis. Researchers have increasingly employed this compound and its derivatives to pioneer novel synthetic strategies, including C-H activation and the design of complex cascade and multicomponent reactions. These methodologies offer efficient pathways to valuable molecular architectures.

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Derivatives of this compound, especially its α-diazo variants, have emerged as powerful reagents in transition-metal-catalyzed C-H activation reactions.

Rhodium(III)-catalyzed reactions have showcased the utility of these reagents in constructing complex polycyclic systems. In one notable example, ethyl 2-diazo-3-oxo-3-phenylpropanoate participates in a cascade reaction with 2-aryl-3-cyanopyridines. acs.org This process involves a double C(sp²)–H bond carbenoid insertion and annulation, leading to the formation of naphthoquinolizinone derivatives, which are large, π-conjugated systems. acs.org The reaction demonstrates high efficiency for various substituted 2-diazo-3-oxo-3-phenylpropanoates, with yields often ranging from 78% to 90%. acs.org The electronic nature of substituents on the phenyl ring of the propanoate substrate has a slight effect, with electron-withdrawing groups generally affording higher yields. acs.org Both ethyl and methyl esters of 2-diazo-3-oxo-3-phenylpropanoate have proven successful in this transformation. acs.org

Ruthenium(II)-catalyzed reactions have also provided an efficient route to highly substituted heterocycles. The oxidative annulation of ethyl 3-oxo-3-phenylpropanoate with internal aryl or heteroaryl alkynes yields poly-substituted furans. researchgate.net This intermolecular reaction proceeds effectively in the presence of a Ru(II) catalyst, a copper oxidant, and a silver salt additive, demonstrating a powerful method for furan (B31954) synthesis through C-H functionalization. researchgate.net

Interactive Table: C-H Activation Reactions Involving this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield Range | Reference |

| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | 2-Aryl-3-cyanopyridines | [RhCpCl₂]₂ / AgOAc | Naphthoquinolizinones | 78-90% | acs.org |

| Methyl 2-diazo-3-oxo-3-phenylpropanoate | 2-Phenylnicotinonitrile | [RhCpCl₂]₂ / AgOAc | Naphthoquinolizinone | 81% | acs.org |

| Ethyl 3-oxo-3-phenylpropanoate | Internal Aryl Alkynes | Ru(II) / Copper Oxidant / AgSbF₆ | Poly-substituted Furans | Good | researchgate.net |

Cascade reactions and multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. This compound and its esters are exemplary substrates for these processes.

One prominent application is in the synthesis of pyrano[2,3-c]pyrazole derivatives. derpharmachemica.com In a one-pot, four-component reaction, ethyl 3-oxo-3-phenylpropanoate can be combined with an aromatic aldehyde, malononitrile (B47326), and hydrazine hydrate. derpharmachemica.com This MCR proceeds with high efficiency, particularly when the aromatic aldehyde contains electron-withdrawing groups, to generate biologically relevant pyranopyrazole scaffolds. derpharmachemica.com

The compound is also a key precursor in the multicomponent synthesis of thiophene (B33073) derivatives. tandfonline.com For instance, ethyl 3-oxo-3-phenylpropanoate is first reacted with anilines to form 3-oxo-N,3-diphenyl propanamides. These intermediates then undergo a subsequent multicomponent reaction with elemental sulfur and an active methylene compound like malononitrile or ethyl cyanoacetate (B8463686) to afford highly substituted thiophenes in good yields. tandfonline.com

Furthermore, the α-diazo derivatives of this compound are valuable precursors for thermal cascade reactions. When heated, ethyl 2-diazo-3-oxo-3-phenylpropanoate reacts with substrates like 2-methoxypropene (B42093) or 3,4-dihydro-2H-pyran to produce γ,δ-unsaturated β-ketoesters. rsc.org These reactions demonstrate the versatility of the diazo group in initiating a sequence of bond-forming events to rapidly build molecular complexity. rsc.org A related nitrile derivative, 3-oxo-3-phenylpropanenitrile, engages in Michael additions to enynones, and the resulting polyfunctional products can undergo further cascade reactions with hydrazine to yield complex heterocycles like 5,6-dihydro-4H-1,2-diazepines. semanticscholar.org

Interactive Table: Cascade and Multicomponent Reactions with this compound

| Reaction Type | Key Substrates | Catalyst/Conditions | Product Scaffold | Yield Range | Reference |

| Four-Component Reaction | Ethyl 3-oxo-3-phenylpropanoate, Aldehyde, Malononitrile, Hydrazine Hydrate | C8[DABCO]Br | Pyrano[2,3-c]pyrazole | 60-72% | derpharmachemica.com |

| Multicomponent Reaction | 3-Oxo-N,3-diphenyl propanamide (from Ethyl 3-oxo-3-phenylpropanoate), Sulfur, Malononitrile | Triethylamine (B128534), Ethanol (B145695), Reflux | Substituted Thiophene | 55-70% | tandfonline.com |

| Thermal Cascade | Ethyl 2-diazo-3-oxo-3-phenylpropanoate, 2-Methoxypropene | Heat (12 h) | (E)-Ethyl 5-methoxy-3-oxo-2-phenylhex-4-enoate | 72% | rsc.org |

| Cascade Cyclization | Product of 3-oxo-3-phenylpropanenitrile and Enynone, Hydrazine | - | 5,6-dihydro-4H-1,2-diazepine | 83% | semanticscholar.org |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, dynamics, and environment of the carbon and proton atoms within 3-oxo-3-phenylpropionate.

Multi-dimensional NMR techniques are critical for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules derived from 3-oxo-3-phenylpropanoate. These methods reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings within a molecule. In studies involving reaction products of ethyl 3-oxo-3-phenylpropanoate, COSY spectra are used to confirm the connectivity of adjacent protons. rsc.orgdoi.org For instance, in the characterization of a fluorinated derivative, a COSY spectrum clearly indicates ¹H interactions, helping to piece together the structure of the newly formed molecule. researchgate.net